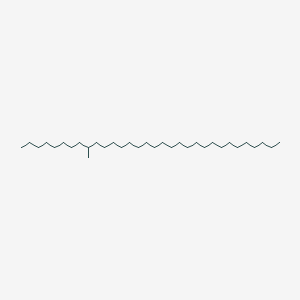
9-Methyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyldotriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a type of alkane, specifically a methyl-branched dotriacontane. This compound is part of a larger family of hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles. The structure of this compound consists of a linear chain of 32 carbon atoms with a methyl group attached to the ninth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyldotriacontane can be achieved through various methods. One common approach involves the reduction of iodoalkanes . For instance, starting with a long-chain iodoalkane, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired methyl-branched alkane .
Industrial Production Methods: Industrial production of long-chain alkanes like this compound often involves fractional distillation of crude oil. The process includes the separation of different hydrocarbon fractions based on their boiling points. The specific fraction containing dotriacontane and its derivatives can be further purified using techniques such as recrystallization and adsorption bleaching .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated alkanes, such as 9-chlorodotriacontane, are typical products.
Wissenschaftliche Forschungsanwendungen
9-Methyldotriacontane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 9-Methyldotriacontane is primarily related to its physical properties rather than biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and microbial penetration. In biological systems, it contributes to the structural integrity and protective functions of insect cuticles .
Vergleich Mit ähnlichen Verbindungen
- 10-Methyldotriacontane
- 3-Methyldotriacontane
- Dotriacontane
Comparison:
- 10-Methyldotriacontane and 3-Methyldotriacontane are similar in structure but differ in the position of the methyl group. This positional difference can affect their physical properties and biological functions .
- Dotriacontane is the parent compound without any methyl branching. It has different physical properties, such as melting point and solubility, compared to its methyl-branched derivatives .
9-Methyldotriacontane stands out due to its specific methyl branching, which can influence its interaction with other molecules and its role in biological systems.
Eigenschaften
CAS-Nummer |
66182-12-5 |
|---|---|
Molekularformel |
C33H68 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
9-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3)31-29-27-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
FIJHZJHXCUZCSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















